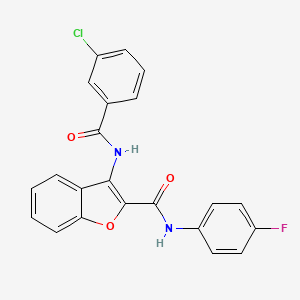
4-((1E,3E)-5-(2,6-diphenyl-4H-thiopyran-4-ylidene)penta-1,3-dien-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1E,3E)-5-(2,6-diphenyl-4H-thiopyran-4-ylidene)penta-1,3-dien-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C39H29BF4S2 and its molecular weight is 648.58. The purity is usually 95%.
BenchChem offers high-quality 4-((1E,3E)-5-(2,6-diphenyl-4H-thiopyran-4-ylidene)penta-1,3-dien-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1E,3E)-5-(2,6-diphenyl-4H-thiopyran-4-ylidene)penta-1,3-dien-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Thiopyrans and their derivatives have been synthesized through various methods, including reactions involving sulfur analogues and specific conditions that favor the formation of these complex molecules. For instance, the synthesis of six-membered ring compounds with a sulfur hetero atom demonstrates the structural complexity and versatility of thiopyrans in chemical synthesis (Livingstone, 1964). Furthermore, the domino reaction of acyclic α,α‐Dialkenoylketene S,S‐Acetals and diamines illustrates an efficient pathway to synthesize tetracyclic thieno[2,3‐b]thiopyran-fused compounds, showcasing the potential for generating complex molecular architectures from thiopyran derivatives (Liang et al., 2006).
Crystal Structure and Molecular Orbital Calculations
The crystal structure and molecular orbital calculations of thiopyran derivatives, such as tetrahydropyran-4-one thiosemicarbazones, provide insights into the electronic and geometric properties of these compounds. These studies help in understanding the stability, reactivity, and potential applications of thiopyrans in materials science and molecular electronics (Umamatheswari et al., 2011).
Photophysical Properties
Research on the photoisomerization of tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans reveals the influence of substituents on the photophysical behavior of thiopyran derivatives. These findings are critical for the development of photoresponsive materials, which could find applications in molecular switches, photonic devices, and sensors (Rahmani & Pirelahi, 1997).
Applications in Organic Electronics
Thiopyran derivatives exhibit potential applications in organic electronics, as demonstrated by studies on carbonyl-functionalized thiophenes and their analogues. These compounds show promise in thin-film transistor technologies and could lead to advancements in organic semiconductors and optoelectronic devices (Yoon et al., 2007).
properties
IUPAC Name |
4-[(1E,3E)-5-(2,6-diphenylthiopyran-4-ylidene)penta-1,3-dienyl]-2,6-diphenylthiopyrylium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H29S2.BF4/c1(6-16-30-26-36(32-18-8-2-9-19-32)40-37(27-30)33-20-10-3-11-21-33)7-17-31-28-38(34-22-12-4-13-23-34)41-39(29-31)35-24-14-5-15-25-35;2-1(3,4)5/h1-29H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFFULIFKXPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC=CC=CC3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=C/C=C/C=C/C3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H29BF4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2806265.png)
![N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2806267.png)
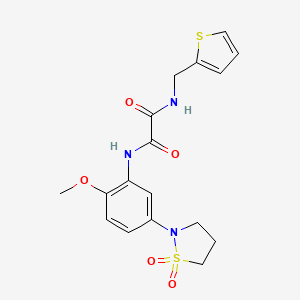
![4-Bromo-2-methylbenzo[d]oxazole](/img/structure/B2806269.png)

![4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2806275.png)
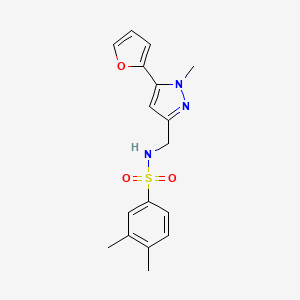


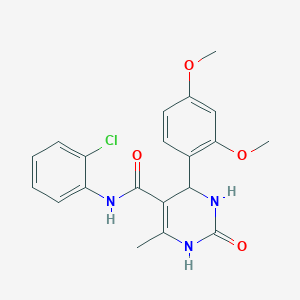
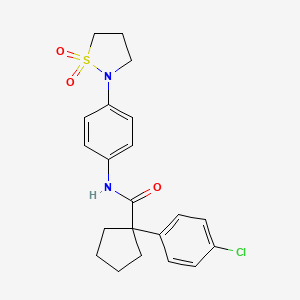
![N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2806284.png)
